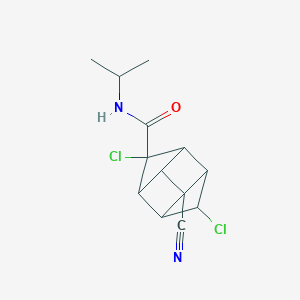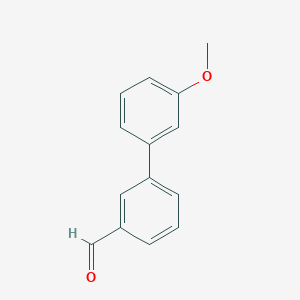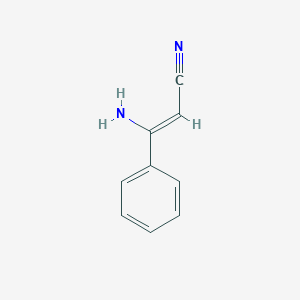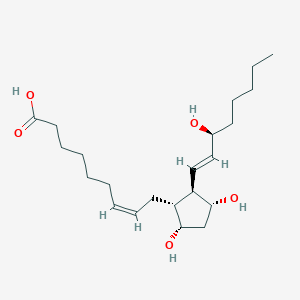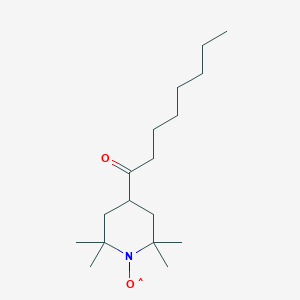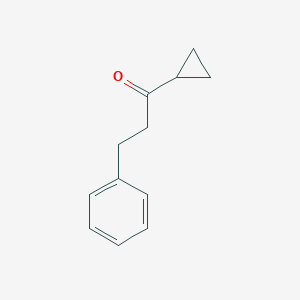
1-シクロプロピル-3-フェニルプロパン-1-オン
概要
説明
1-Cyclopropyl-3-phenylpropan-1-one is an organic compound with the molecular formula C12H14O It is a ketone characterized by a cyclopropyl group attached to a phenylpropanone structure
科学的研究の応用
1-Cyclopropyl-3-phenylpropan-1-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antidepressant and anticonvulsant agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to study the effects of cyclopropyl and phenyl groups on biological activity and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with benzene in the presence of a strong base, such as sodium hydride, to form the desired ketone. Another method includes the Friedel-Crafts acylation of benzene with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of 1-Cyclopropyl-3-phenylpropan-1-one typically involves large-scale Friedel-Crafts acylation reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 1-Cyclopropyl-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
作用機序
The mechanism of action of 1-Cyclopropyl-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it may act by modulating neurotransmitter levels or interacting with receptor sites in the brain, leading to antidepressant or anticonvulsant effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
類似化合物との比較
1-Phenylpropan-1-one: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylmethyl ketone: Similar structure but without the phenyl group, leading to different reactivity and applications.
3-Phenylpropan-1-ol:
Uniqueness: 1-Cyclopropyl-3-phenylpropan-1-one is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. The cyclopropyl group introduces ring strain, affecting the compound’s reactivity, while the phenyl group contributes to its aromatic character and potential for electrophilic substitution reactions.
特性
IUPAC Name |
1-cyclopropyl-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGGLPZDDDVSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644001 | |
| Record name | 1-Cyclopropyl-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136120-65-5 | |
| Record name | 1-Cyclopropyl-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


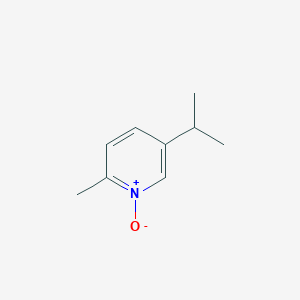
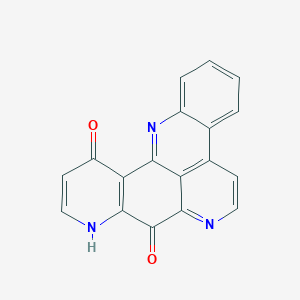
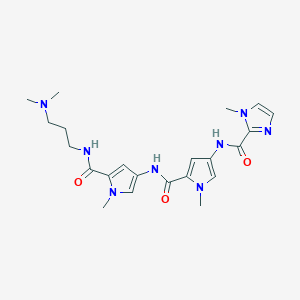
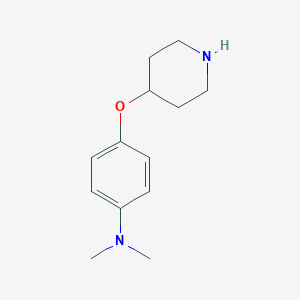
![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)
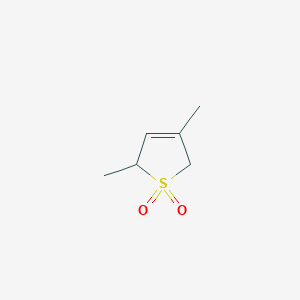
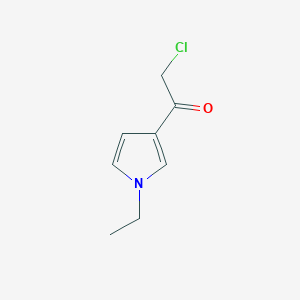
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
